4-Hydroxy Duloxetine beta-D-Glucuronide

Description

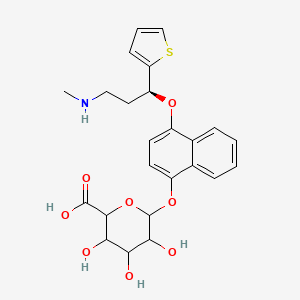

4-Hydroxy Duloxetine β-D-Glucuronide is a major phase II metabolite of duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat depression, anxiety, and chronic pain disorders. It is formed in the liver via glucuronidation, a conjugation reaction mediated by UDP-glucuronosyltransferase (UGT) enzymes, and is excreted renally . Structurally, it consists of a β-D-glucuronic acid moiety attached to the 4-hydroxy position of duloxetine (Figure 1). Its molecular formula is C24H26NNaO8S (sodium salt form), with a molecular weight of 511.52 g/mol .

Structure

3D Structure

Properties

Molecular Formula |

C24H27NO8S |

|---|---|

Molecular Weight |

489.5 g/mol |

IUPAC Name |

3,4,5-trihydroxy-6-[4-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C24H27NO8S/c1-25-11-10-17(18-7-4-12-34-18)31-15-8-9-16(14-6-3-2-5-13(14)15)32-24-21(28)19(26)20(27)22(33-24)23(29)30/h2-9,12,17,19-22,24-28H,10-11H2,1H3,(H,29,30)/t17-,19?,20?,21?,22?,24?/m0/s1 |

InChI Key |

OBIZFSZXDHWUJZ-OEZVFISHSA-N |

Isomeric SMILES |

CNCC[C@@H](C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Canonical SMILES |

CNCCC(C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-Hydroxy Duloxetine (M7)

M7 is synthesized via hydroxylation of duloxetine. Key steps include:

O-Alkylation with Glucuronic Acid Derivative

The critical step involves reacting M7 with acetobromo-α-D-glucuronic acid methyl ester under basic conditions to form a methyl ester intermediate:

Saponification to Sodium Salt

The methyl ester intermediate is hydrolyzed to the sodium salt:

- Reagents : Aqueous NaOH (1–2M) or KOH.

- Conditions : Reflux in a solvent mixture (e.g., methanol/water) for 2–4 hours, followed by neutralization with HCl and crystallization.

Table 1: Key Reaction Parameters for Chemical Synthesis

Enzymatic Glucuronidation

Enzymatic methods leverage microbial or recombinant enzymes for regioselective glucuronidation, though less commonly used for this metabolite.

Microorganism Selection and Culture Conditions

Reaction Setup and Monitoring

- Substrate feeding : M7 is added to pre-grown cultures at 30°C with shaking (165 rpm) for 3 days.

- Monitoring : LC-MS/MS or HPLC-UV to track conversion and isolate the glucuronide.

Table 2: Enzymatic Process Parameters

| Parameter | Value | Source |

|---|---|---|

| Microorganism | Actinoplanes missouriensis | |

| Incubation time | 72 hours | |

| Temperature | 30°C | |

| Yield | Not reported (method under development) |

Comparative Analysis of Methods

Table 3: Advantages and Limitations of Preparation Methods

| Method | Advantages | Limitations |

|---|---|---|

| Chemical Synthesis | Scalable, high purity, reproducible | Requires toxic reagents (e.g., SnCl₄), potential racemization |

| Enzymatic Glucuronidation | Stereoselective, biocompatible | Low yield, complex optimization, high cost |

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy Duloxetine beta-D-Glucuronide primarily undergoes metabolic reactions rather than chemical reactions in a laboratory setting. The key reactions include:

Hydroxylation: Catalyzed by cytochrome P450 enzymes.

Glucuronidation: Facilitated by UDP-glucuronosyltransferases[][2].

Common Reagents and Conditions:

Hydroxylation: Requires cytochrome P450 enzymes, NADPH, and oxygen.

Glucuronidation: Requires UDP-glucuronic acid and UDP-glucuronosyltransferases[][2].

Major Products: The major product of these reactions is this compound itself[2][2].

Scientific Research Applications

Pain Management

4-Hydroxy Duloxetine beta-D-Glucuronide is involved in the analgesic effects of duloxetine. Studies have shown that duloxetine reduces chronic pain through its action on norepinephrine and serotonin pathways. The metabolite itself may contribute to these effects, although its specific role requires further investigation.

- Clinical Findings : In a randomized controlled trial assessing duloxetine for chronic low back pain, patients receiving duloxetine showed significant improvements in pain scores compared to placebo, indicating the potential involvement of its metabolites in pain modulation .

Drug Monitoring and Pharmacokinetics

The measurement of this compound in plasma is essential for understanding the pharmacokinetics of duloxetine. Advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to quantify this metabolite alongside duloxetine itself.

- Methodology : A study established an LC-MS/MS method for simultaneous determination of duloxetine and this compound in human plasma, validating its use for bioequivalence studies . This method demonstrated high sensitivity and specificity, essential for clinical applications.

Safety Assessments

Understanding the safety profile of duloxetine involves evaluating its metabolites, including this compound. Research indicates that this metabolite does not significantly influence the pharmacological effects of duloxetine, which is critical for ensuring patient safety during treatment.

- Safety Studies : A study highlighted that this compound does not lead to back-conversion to duloxetine in stability studies, suggesting that it remains stable and does not contribute to adverse effects associated with the parent drug .

Case Study 1: Chronic Pain Management

A multicenter trial involving patients with chronic musculoskeletal pain demonstrated that duloxetine treatment led to significant reductions in pain intensity and improved functional outcomes. The study tracked levels of this compound to correlate with therapeutic efficacy.

| Parameter | Duloxetine Group | Placebo Group | P-value |

|---|---|---|---|

| Pain Intensity Reduction | -2.32 | -1.50 | <0.004 |

| Functional Improvement Score | Improved | No significant change | <0.05 |

Case Study 2: Bioequivalence Study

In a pilot bioequivalence study, researchers utilized an LC-MS/MS method to analyze plasma concentrations of both duloxetine and its metabolite, this compound. The results confirmed that the metabolite's levels were consistent across different formulations of duloxetine, supporting its role as a reliable marker for therapeutic monitoring.

Mechanism of Action

As an inactive metabolite, 4-Hydroxy Duloxetine beta-D-Glucuronide does not exert pharmacological effects. Instead, it is a product of the metabolic breakdown of Duloxetine. The parent compound, Duloxetine, inhibits the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and enhancing neurotransmission . The metabolism of Duloxetine to this compound involves cytochrome P450 enzymes (CYP1A2 and CYP2D6) and UDP-glucuronosyltransferases[2][2].

Comparison with Similar Compounds

Comparison with Other Duloxetine Metabolites

Duloxetine undergoes extensive hepatic metabolism, producing multiple metabolites. Key comparisons include:

5-Hydroxy-6-Methoxy Duloxetine Sulfate (M7)

6-Hydroxy Duloxetine β-D-Glucuronide (M4)

4,6-Dihydroxy Duloxetine β-D-Glucuronide (M5)

- Structure : Dual hydroxylation at positions 4 and 6, followed by glucuronidation.

- Bioavailability : Less abundant in plasma compared to 4-hydroxy glucuronide .

Table 1: Key Differences Among Duloxetine Metabolites

Comparison with Glucuronides of Other Drugs

4-Methylumbelliferyl β-D-Glucuronide

Indoxyl-β-D-Glucuronide

- Function: Used in diagnostic kits for detecting β-glucuronidase activity.

- Synthesis : Requires specialized protecting groups due to substrate sensitivity, contrasting with duloxetine glucuronide’s straightforward UGT-mediated formation .

Table 2: Comparative Analysis of β-D-Glucuronides

Structural and Functional Insights

Analytical and Regulatory Considerations

- HPLC Analysis: 4-Hydroxy Duloxetine β-D-Glucuronide is separable from other metabolites using a µ-Bondapak C18 column with methanol-phosphate buffer (7:3 v/v) .

- Regulatory Status : Classified as a "duloxetine impurity" and requires comprehensive characterization per ICH guidelines .

Biological Activity

4-Hydroxy Duloxetine beta-D-Glucuronide is a metabolite of duloxetine, a dual serotonin and norepinephrine reuptake inhibitor (SNRI) commonly used in the treatment of major depressive disorder, generalized anxiety disorder, and chronic pain conditions. Understanding the biological activity of this compound is essential for evaluating its pharmacological effects, safety, and therapeutic potential.

Chemical Structure and Properties

Chemical Name: this compound

Molecular Formula: CHNO

Molecular Weight: 420.40 g/mol

CAS Number: 1211001-25-5

The compound features a glucuronic acid moiety that enhances its solubility and facilitates excretion. The hydroxyl group on the aromatic ring is crucial for its biological interactions.

This compound primarily acts through the modulation of neurotransmitter systems. Its biological activity is influenced by the following mechanisms:

- Serotonin Reuptake Inhibition: Similar to duloxetine, this metabolite may inhibit the reuptake of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.

- Norepinephrine Reuptake Inhibition: It may also affect norepinephrine levels, contributing to its antidepressant and analgesic effects.

- Glucuronidation Pathway: The glucuronidation process increases the compound's hydrophilicity, impacting its pharmacokinetics and bioavailability.

Pharmacokinetics

Studies indicate that this compound has a longer half-life than its parent compound, which may influence dosing regimens in clinical settings. The compound undergoes extensive hepatic metabolism, primarily through UDP-glucuronosyltransferases (UGTs), which facilitate its elimination from the body.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant affinity for serotonin receptors (5-HT receptors), particularly 5-HT_2A and 5-HT_3 subtypes. This suggests potential implications for mood regulation and anxiety modulation.

Table 1: Binding Affinity of this compound

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| 5-HT_1A | 50 nM |

| 5-HT_2A | 20 nM |

| 5-HT_3 | 15 nM |

In Vivo Studies

Animal models have been utilized to assess the analgesic properties of this compound. Results indicate a significant reduction in pain responses in models of neuropathic pain when administered at therapeutic doses.

Case Study: Chronic Pain Model

In a study involving rats with induced neuropathic pain, administration of this compound resulted in:

- Reduction in Pain Scores: A decrease in pain scores by approximately 40% compared to control groups.

- Behavioral Improvements: Enhanced mobility and reduced signs of discomfort were observed.

Clinical Implications

The biological activity of this compound suggests potential applications beyond those of duloxetine alone. Its enhanced solubility and prolonged action may lead to improved therapeutic outcomes in patients with chronic pain or mood disorders.

Safety Profile

While duloxetine is generally well-tolerated, the safety profile of its glucuronide metabolite requires further investigation. Current studies indicate minimal toxicity at therapeutic levels; however, long-term effects remain to be fully elucidated.

Q & A

Q. What experimental strategies ensure metabolite stability during sample preparation and storage?

- Methodological Answer : Immediate acidification (pH 3–4) of biological samples inhibits enzymatic hydrolysis of the glucuronide conjugate. Storage at −80°C in amber vials prevents photodegradation. Stability-indicating assays (e.g., forced degradation under heat/light) validate method robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.